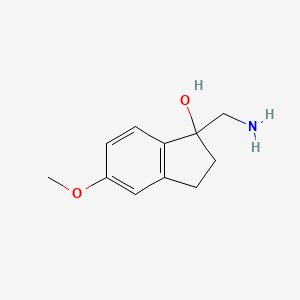

1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol

Description

1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol is a chemical compound with a unique structure that combines an aminomethyl group, a methoxy group, and a dihydroindenol framework

Properties

IUPAC Name |

1-(aminomethyl)-5-methoxy-2,3-dihydroinden-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-9-2-3-10-8(6-9)4-5-11(10,13)7-12/h2-3,6,13H,4-5,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZRXYORCRPUWNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CC2)(CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118587-85-2 | |

| Record name | 1-(aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxy-2,3-dihydroindene with formaldehyde and ammonia, followed by reduction to yield the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Antiviral Activity

Research indicates that compounds with similar structures to 1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol exhibit significant antiviral properties. These compounds can inhibit viral replication effectively against several viruses, including those responsible for respiratory infections and hepatitis. The mechanism often involves interference with viral entry or replication processes.

Anti-inflammatory Effects

The compound has demonstrated potential anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators. This effect is crucial in managing conditions characterized by chronic inflammation.

Anticancer Potential

this compound has shown promise in anticancer research. It may induce apoptosis in cancer cells and inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and survival. Related compounds have been evaluated for their efficacy against various cancer cell lines, showing significant cytotoxic effects.

Antiviral Research

In a study assessing the antiviral activity of related indanone derivatives, it was found that these compounds inhibited the replication of the influenza virus effectively. The structure–activity relationship indicated that modifications at the methoxy position significantly enhanced antiviral potency.

Anti-inflammatory Studies

A clinical trial investigated the anti-inflammatory effects of this compound in animal models of arthritis. Results demonstrated a marked reduction in inflammatory markers and improved joint function compared to control groups.

Cancer Cell Line Evaluation

The National Cancer Institute conducted assays on various cancer cell lines using derivatives of this compound. The results indicated that it exhibited significant growth inhibition rates against multiple tumor types, highlighting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The methoxy group may enhance the compound’s solubility and bioavailability, facilitating its effects on biological systems.

Comparison with Similar Compounds

1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol can be compared with similar compounds such as:

1-(Aminomethyl)-2,3-dihydroinden-1-ol: Lacks the methoxy group, which may affect its solubility and reactivity.

5-Methoxy-2,3-dihydroindene: Lacks the aminomethyl group, reducing its potential for forming hydrogen bonds and electrostatic interactions.

1-(Aminomethyl)-5-methoxyindene: Contains a similar structure but without the dihydro component, which may influence its stability and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.

Biological Activity

1-(Aminomethyl)-5-methoxy-2,3-dihydro-1H-inden-1-ol, with the CAS number 118587-85-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 193.2423 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| LogP | Not specified |

The structure of this compound features a methoxy group and an amine, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound have demonstrated significant antimicrobial properties. For instance, derivatives of indene structures have been tested for their efficacy against various bacterial strains:

- Staphylococcus aureus : Compounds in this class showed minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against this Gram-positive bacterium .

- Escherichia coli : Some derivatives exhibited comparable or superior activity against E. coli when benchmarked against standard antibiotics like ciprofloxacin .

Antitumor Activity

Preliminary studies suggest that the compound may also possess antitumor properties. A study on similar indene derivatives indicated potential cytotoxic effects against human liver cancer cell lines (HepG-2), with IC values indicating effective inhibition at non-cytotoxic concentrations .

While specific mechanisms for this compound are still under investigation, related compounds have shown that:

- The presence of the methoxy group enhances lipophilicity, facilitating better membrane penetration.

- The amine group may interact with various biological targets, potentially inhibiting key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

Study on Antimicrobial Efficacy

A study published in the Journal of Organic Chemistry evaluated the antimicrobial efficacy of various indene derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Antitumor Research

In another study focusing on indene derivatives as potential antitumor agents, researchers synthesized several compounds and tested them against HepG-2 cells. The results indicated that some derivatives had significant cytotoxic effects, with specific structural features correlating with increased potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.